molecular formula C9H9FO2 B120032 3'-Fluoro-4'-methoxyacetophenone CAS No. 455-91-4

3'-Fluoro-4'-methoxyacetophenone

Cat. No.: B120032
CAS No.: 455-91-4
M. Wt: 168.16 g/mol
InChI Key: LQASUDVYVOFKNK-UHFFFAOYSA-N
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Description

3'-Fluoro-4'-methoxyacetophenone (CAS 455-91-4) is a fluorinated aromatic ketone with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . Its IUPAC name is 1-(3-fluoro-4-methoxyphenyl)ethanone, and its structure features a fluorine atom at the 3' position and a methoxy group at the 4' position of the acetophenone backbone. Key identifiers include:

  • SMILES: CC(=O)C1=CC(=C(C=C1)OC)F
  • InChIKey: LQASUDVYVOFKNK-UHFFFAOYSA-N
  • Melting Point: 90–94°C
  • Boiling Point: 147–148°C at 20 mmHg

This compound is a crystalline solid (white to yellow) with ≥98% purity and is used primarily as an intermediate in organic synthesis, notably in the preparation of chalcones for antileishmanial drug research . Safety data indicate risks of skin/eye irritation and respiratory tract irritation .

Preparation Methods

3’-Fluoro-4’-methoxyacetophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves reacting o-fluoroanisole with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Chemical Reactions Analysis

3’-Fluoro-4’-methoxyacetophenone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include bases like sodium hydroxide for aldol condensation, and formaldehyde with secondary amines for the Mannich reaction. Major products formed include chalcone derivatives and β-amino-carbonyl compounds .

Scientific Research Applications

Synthesis of Chalcone Derivatives

3'-Fluoro-4'-methoxyacetophenone serves as a precursor in the synthesis of chalcone derivatives through aldol condensation reactions with benzaldehydes. This application is significant in the development of various active pharmaceutical ingredients (APIs) and fluorescent dyes, which are critical in medicinal chemistry and materials science .

Preparation of Schiff Bases

The compound is also employed in the synthesis of novel Schiff bases by reacting with specific amines and carbonyl compounds. These Schiff bases have demonstrated promising antimicrobial activity, making them potential candidates for drug development .

Organic Synthesis

Due to its unique structural features, this compound is used in various organic synthesis pathways, including:

  • Friedel-Crafts Acylation : This method allows for the effective production of the compound while facilitating modifications to create derivatives with diverse biological activities.

Fluorescent Probes

The incorporation of the methoxy group along with fluorine enhances the photophysical properties of derivatives synthesized from this compound, making them suitable for use as fluorescent probes in biological imaging studies.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Antimicrobial Activity : Research has shown that Schiff bases derived from this compound exhibit significant antimicrobial properties, indicating its potential use in developing new antibiotics or antimicrobial agents .
  • Fluorescent Dyes : Investigations into the photophysical properties of derivatives have led to their application as fluorescent dyes in cellular imaging, showcasing their utility in biochemistry and molecular biology.
  • Drug Development : The compound's role as a precursor in synthesizing biologically active molecules positions it as a valuable asset in pharmaceutical research, particularly in creating new therapeutic agents targeting various diseases .

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-methoxyacetophenone primarily involves its role as a building block in organic synthesis. It participates in reactions that form biologically active compounds, such as chalcones and pyrazoles. These compounds interact with molecular targets like enzymes and receptors, modulating biological pathways to exert their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3'-fluoro-4'-methoxyacetophenone with key analogs, emphasizing substituent effects on properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C/mmHg) Key Applications/Synthesis Notes
This compound 3'-F, 4'-OCH₃ C₉H₉FO₂ 168.17 90–94 147–148/20 Intermediate for antiparasitic chalcones
4'-Methoxyacetophenone 4'-OCH₃ C₉H₁₀O₂ 150.17 Not reported Not reported Fragrance/pharmaceutical precursor
5'-Fluoro-2'-hydroxyacetophenone 5'-F, 2'-OH C₈H₇FO₂ 154.04 46–48* Not reported Chromone derivative synthesis via Friedel-Crafts acylation
2'-Hydroxy-6'-methoxyacetophenone 2'-OH, 6'-OCH₃ C₉H₁₀O₃ 166.06 56–57* Not reported Alkylation product; bioactive potential
4'-Fluoro-2'-hydroxyacetophenone 4'-F, 2'-OH C₈H₇FO₂ 154.14 Not reported Not reported Analytical standard in metabolomics

Notes:

  • Discrepancies in Melting Points: The observed melting points for 5'-fluoro-2'-hydroxyacetophenone (46–48°C) and 2'-hydroxy-6'-methoxyacetophenone (56–57°C) differ significantly from literature values (180–185°C and 139–140°C, respectively), likely due to crystallization solvents (hexane) or impurities .
  • Retention Time Overlaps: Pairs like 2’-hydroxyacetophenone/4’-hydroxyacetophenone and 2’-methoxyacetophenone/4’-methoxyacetophenone share retention times in GC analysis, complicating chromatographic separation .

Structural and Functional Insights

Substituent Effects :

  • Fluorine : The electron-withdrawing nature of fluorine increases the electrophilicity of the ketone group, enhancing reactivity in condensation reactions (e.g., Claisen-Schmidt synthesis of chalcones) .
  • Methoxy vs. Hydroxy : Methoxy groups (electron-donating) reduce ring activation compared to hydroxy groups (acidic, H-bonding capable), influencing solubility and interaction with biological targets .

Biological Activity

3'-Fluoro-4'-methoxyacetophenone (CAS Number: 455-91-4) is an organic compound characterized by its unique fluorinated aromatic structure. It serves as a significant precursor in the synthesis of various biologically active compounds, particularly chalcone derivatives, which exhibit a range of biological activities including anti-inflammatory, cytotoxic, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its applications in medicinal chemistry and providing detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9FO2C_9H_9FO_2, with a molecular weight of approximately 168.17 g/mol. The compound features a methoxy group (-OCH₃) and a fluorine atom attached to a phenyl ring, which influences its chemical reactivity and biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC9H9FO2C_9H_9FO_2
Molecular Weight168.17 g/mol
Boiling Point147–148 °C (20 mmHg)
Melting Point90–94 °C

This compound is primarily synthesized through the Friedel-Crafts acylation reaction, involving o-fluoroanisole and acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. This method not only yields the compound effectively but also allows for modifications leading to derivatives with varied biological activities.

The compound itself does not exhibit a well-defined mechanism of action within biological systems. Instead, it acts as a building block for synthesizing biologically active molecules such as chalcones and pyrazoles. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways and exerting therapeutic effects.

Anti-inflammatory Activity

Chalcone derivatives synthesized from this compound have shown significant anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases.

Cytotoxic Effects

Studies have demonstrated that certain chalcone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have been evaluated for their ability to suppress tumor growth in vitro, with some exhibiting IC50 values below 10 μM, indicating strong cytotoxic potential against specific cancer types .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of Schiff bases synthesized from this compound. These derivatives have shown excellent activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Studies

  • Synthesis of Chalcone Derivatives : A study synthesized several chalcone derivatives using this compound as a precursor. The resulting compounds were tested for anti-inflammatory activity, showing promising results in inhibiting lipopolysaccharide-induced inflammation in vitro.
  • Cytotoxicity Assessment : In an experimental setup, derivatives of this compound were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that some derivatives significantly reduced cell viability compared to controls, highlighting their potential as anticancer agents.
  • Antimicrobial Screening : A series of Schiff bases derived from this compound were screened against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited strong inhibitory effects on bacterial growth, positioning them as candidates for further development in antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 3'-Fluoro-4'-methoxyacetophenone, and how are they applied?

  • Methodological Answer : Characterization typically employs ¹H/¹³C NMR , FT-IR , and mass spectrometry (MS) .

  • NMR : The fluorine atom at the 3' position causes deshielding and splitting patterns in adjacent protons (e.g., aromatic protons at 4'-methoxy or acetophenone groups). Compare chemical shifts with non-fluorinated analogs like 4'-methoxyacetophenone (δ 2.6 ppm for acetyl group; δ 3.8 ppm for methoxy) .
  • IR : Confirm the carbonyl stretch (~1680–1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹). Fluorine substitution may slightly shift these bands due to electron-withdrawing effects.
  • MS : Use high-resolution MS to verify molecular weight (C₉H₉FO₂; theoretical 168.15 g/mol) and fragmentation patterns. The loss of COCH₃ (43 amu) is a common cleavage pathway in acetophenone derivatives .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A two-step Friedel-Crafts acylation is typical:

Methoxy Group Introduction : Protect the hydroxyl group of 4-fluorophenol via methylation (using CH₃I/K₂CO₃) to form 4-fluoroanisole.

Acetylation : React 4-fluoroanisole with acetyl chloride in the presence of AlCl₃ to install the acetyl group at the para position.
Key Considerations :

  • Fluorine’s electron-withdrawing nature may reduce reactivity, requiring longer reaction times or elevated temperatures.
  • Monitor regioselectivity via TLC or HPLC to avoid byproducts like 2'-fluoro isomers .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Fluorine enhances hydrolytic stability but may increase sensitivity to UV degradation.

  • pH Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13). Fluorine’s inductive effect stabilizes the acetophenone core against base-catalyzed hydrolysis compared to non-fluorinated analogs.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. The melting point (~36–38°C) and boiling point (~258–260°C) of 4'-methoxyacetophenone analogs suggest similar thermal behavior for the fluorinated derivative .

Q. What challenges arise in interpreting NMR data for this compound, and how can they be resolved?

  • Methodological Answer : Fluorine’s strong spin-spin coupling (¹⁹F-¹H) complicates proton assignments.

  • Strategies :

Use ¹⁹F-decoupled NMR to simplify splitting patterns.

Compare experimental shifts with computational predictions (DFT or machine learning tools like ACD/Labs).

Assign peaks via 2D NMR (COSY, HSQC) and contrast with non-fluorinated analogs (e.g., 4'-methoxyacetophenone’s aromatic protons at δ 6.9–7.8 ppm) .

Q. How can this compound serve as an intermediate in bioactive compound synthesis?

  • Methodological Answer : The compound’s acetyl group is a versatile site for nucleophilic substitution or condensation reactions.

  • Example : Reduce the ketone to a secondary alcohol (NaBH₄ or catalytic hydrogenation) for use in antitumor or antimicrobial agents.
  • Case Study : Analogous derivatives like 2'-hydroxy-4'-methoxyacetophenone (paeonol) exhibit antifungal activity (ED₅₀ = 45 μM against Botrytis cinerea), suggesting potential for fluorinated variants in drug discovery .

Q. How can researchers address contradictory spectral data when characterizing novel derivatives?

  • Methodological Answer : Cross-validate results using orthogonal techniques:

  • Contradiction Example : Discrepancies in carbonyl peak positions (IR vs. computed).
  • Resolution :

Confirm purity via HPLC (≥99%) to rule out solvent or impurity effects.

Compare experimental IR with computed spectra (Gaussian 16 B3LYP/6-31G*).

Use X-ray crystallography for definitive structural confirmation if crystals are obtainable .

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQASUDVYVOFKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30196541
Record name 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one
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Molecular Weight

168.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

455-91-4
Record name 1-(3-Fluoro-4-methoxyphenyl)ethanone
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Record name 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one
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Record name 3'-Fluoro-4'-methoxyacetophenone
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Record name 1-(3-fluoro-4-methoxyphenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

Acetyl chloride (51.0 g, 0.65 mol) was added dropwise to a stirred solution of aluminum chloride (80.0 g, 0.6 mol) and chloroform (750 mL), maintaining the temperature between 5-10° C. The mixture was stirred for 10 minutes at 5° C. before the dropwise addition of 2-fluoroanisole (62.6 g, 0.5 mol). The mixture was stirred at 0-10° C. for 1 hour and poured into ice (1 L). The resultant layers were separated and the aqueous layer was extracted with dichloromethane (2×250 mL). The combined organic layers were washed with water (2×150 mL), dried over anhydrous MgSO4, filtered and concentrated in vacuo to a volume of 300 mL. Hexanes were added and a white solid formed which was isolated by filtration and air dried. This material was recrystallized from a mixture of dichloromethane and hexanes to afford (77.2 g, 92%) of material suitable for use in the next step: mp 92-94° C.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

Aluminum chloride (80.0 g, 0.6 mol) and chloroform (750 mL) were placed in a 2 L three-necked round bottom flask fitted with a mechanical stirrer and cooled by means of an ice bath. To the stirred solution acetyl chloride (51.0 g, 0.65 mol) was added dropwise, maintaining the temperature between 5°-10° C. The mixture was stirred for 10 minutes at 5° C. before the dropwise addition at 5°-10° C. of 2-fluoroanisole (62.6 g, 0.5 mol). The mixture was stirred at 0°-10° C. for 1 hour and poured into ice (1 L). The resultant layers were separated and the aqueous layer was extracted with dichloromethane (2×250 mL). The combined organic layers were washed with water (2×150 mL), dried over anhydrous MgSO4, filtered and concentrated in vacou to a volume of 300 mL. Hexanes were added and a white solid formed which was isolated by filtration and air dried. This material was recrystallized from a mixture of dichloromethane and hexanes to afford (77.2 g, 92%) of material suitable for use in the next step: mp 92°-94° C.; 1H NMR (D6 -DMSO) 7.8 (m, 2H), 7.3 (t, 1H), 3.9 (s, 3H), 2.5 (s, 3H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
62.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
92%

Synthesis routes and methods III

Procedure details

A mixture of 26 grams (206 millimoles) of ortho-fluoroanisole and 19.4 grams (247 millimoles) of acetyl chloride was dissolved in 200 milliliters of methylene chloride, and then 33.0 grams (247 millimoles) of anhydrous aluminum chloride was gradually added thereto while cooling with ice and stirring. The resulting mixture was further stirred for 1.5 hours while cooling with ice. The reaction mixture was added to 1,200 milliliters of 5% hydrochloric acid, which was then allowed to separate into aqueous and organic layers. The organic layer thus obtained was washed with a 5% aqueous solution of sodium carbonate and dried over anhydrous sodium sulfate and, thereafter, the methylene chloride was distilled away under reduced pressure, and the residue was recrystallized from ethanol. Thus, as a product, 30.4 grams (181 millimoles) of 3-fluoro-4-methoxyacetophenone was obtained (yield, 88%).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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